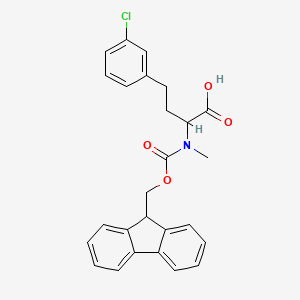
N-Fmoc-N-methyl-3-chloro-L-homophenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-N-methyl-3-chloro-L-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group, and a chlorine atom attached to the homophenylalanine backbone. This compound is primarily used in peptide synthesis and serves as a building block for the development of various peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-methyl-3-chloro-L-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-homophenylalanine is protected using the Fmoc group. This is achieved by reacting L-homophenylalanine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Methylation: The protected amino acid is then subjected to methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Chlorination: The final step involves the introduction of the chlorine atom. This can be achieved through various chlorination agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to streamline the production process.
化学反应分析
Types of Reactions
N-Fmoc-N-methyl-3-chloro-L-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HBTU or DIC.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Deprotection: Free amino acid derivatives.
Coupling: Formation of peptide bonds leading to dipeptides or longer peptide chains.
科学研究应用
N-Fmoc-N-methyl-3-chloro-L-homophenylalanine has several applications in scientific research:
Chemistry: Used as a building block in solid-phase peptide synthesis (SPPS) for the development of novel peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Contributes to the design of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of N-Fmoc-N-methyl-3-chloro-L-homophenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The methyl and chlorine groups can influence the compound’s reactivity and interaction with other molecules, thereby affecting the overall synthesis process. The molecular targets and pathways involved are typically related to the specific peptides or proteins being synthesized.
相似化合物的比较
Similar Compounds
- Fmoc-3-chloro-L-phenylalanine
- Fmoc-3-methyl-L-homophenylalanine
- Fmoc-N-methyl-L-leucine
Comparison
N-Fmoc-N-methyl-3-chloro-L-homophenylalanine is unique due to the presence of both a methyl group and a chlorine atom on the homophenylalanine backbone. This combination of functional groups can influence its reactivity and the properties of the resulting peptides. Compared to similar compounds, it offers distinct advantages in terms of steric and electronic effects, which can be leveraged in the design of specific peptides and proteins.
属性
分子式 |
C26H24ClNO4 |
|---|---|
分子量 |
449.9 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
InChI |
InChI=1S/C26H24ClNO4/c1-28(24(25(29)30)14-13-17-7-6-8-18(27)15-17)26(31)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,29,30) |
InChI 键 |
QXJMWPHIYLKJFP-UHFFFAOYSA-N |
规范 SMILES |
CN(C(CCC1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride](/img/structure/B12313025.png)
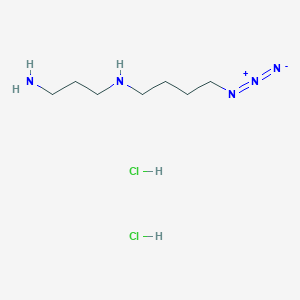
![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12313028.png)
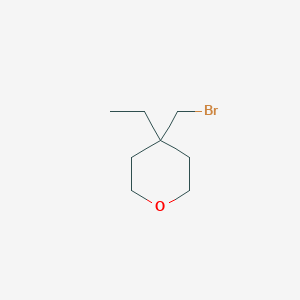

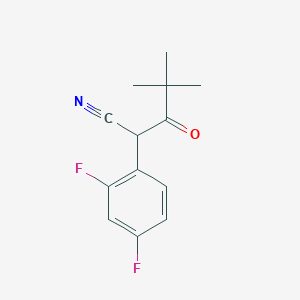
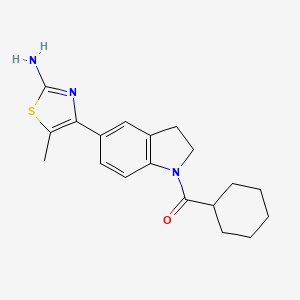
![N-methyl-N-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B12313052.png)
![{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine](/img/structure/B12313061.png)
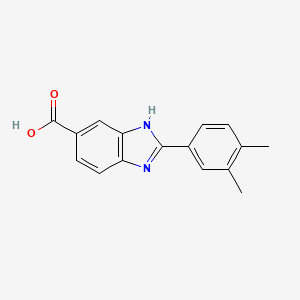
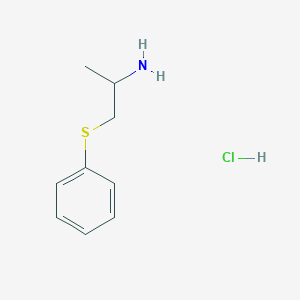
![7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B12313076.png)


